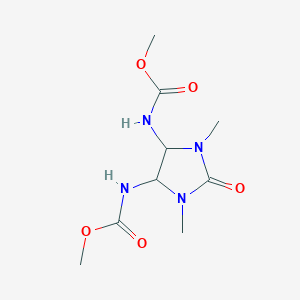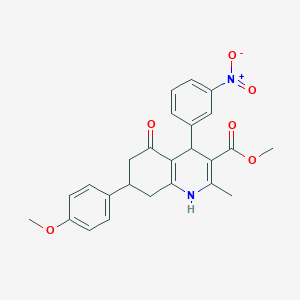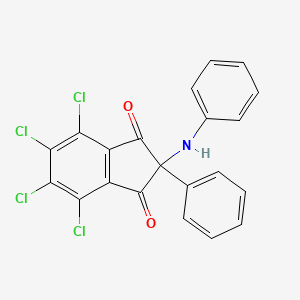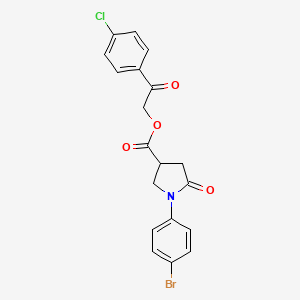
dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DDB, is a carbamate derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and organic solvents. DDB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of DDB involves the inhibition of certain enzymes and the modulation of various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DDB has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DDB has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antimicrobial and antiviral properties, making it a promising candidate for use in the treatment of infectious diseases. DDB has also been found to possess anticancer properties, making it a potential candidate for use in cancer therapy. It has been found to be effective in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DDB has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and is readily soluble in water and organic solvents. DDB is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, DDB has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on DDB. One potential area of research is the development of new synthetic methods for the production of DDB. Another potential area of research is the study of the mechanism of action of DDB and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of DDB and its safety for use in humans.
Méthodes De Synthèse
The synthesis of DDB involves the reaction of dimethyl carbonate with urea in the presence of sodium methoxide. The resulting product is then treated with phosgene to obtain DDB. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form DDB.
Applications De Recherche Scientifique
DDB has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antiviral, and anticancer properties. DDB has also been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been used as a tool in the study of various biochemical pathways and has been found to be a potent inhibitor of certain enzymes.
Propriétés
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-12-5(10-7(14)17-3)6(11-8(15)18-4)13(2)9(12)16/h5-6H,1-4H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEHBULHDLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929127.png)
![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)



![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)

![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)

